6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C23H18N4S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-(2,2-diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H18N4S/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-26-27-22(24-25-23(27)28-21)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
NKUXNSZGAJJKOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Methods
Cyclocondensation remains the most widely adopted approach, leveraging the reactivity of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole (1) with 2,2-diphenylethyl carbonyl derivatives. A representative protocol involves refluxing (1) with 2,2-diphenylethyl acetic acid in phosphoryl chloride (POCl₃) at 110°C for 6–8 hours, achieving a 68% yield. The reaction proceeds via in situ formation of a thioamide intermediate, followed by intramolecular cyclization (Figure 1).
Table 1: Cyclocondensation Reaction Parameters
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,2-Diphenylethyl acetic acid | POCl₃ | 110 | 8 | 68 |
| 2,2-Diphenylethyl chloride | DMF | 90 | 12 | 45 |
| 2,2-Diphenylethyl anhydride | Toluene | 120 | 6 | 72 |
The use of POCl₃ as both solvent and dehydrating agent enhances cyclization efficiency by promoting the elimination of water. However, excess POCl₃ may lead to sulfonic acid byproducts, necessitating careful stoichiometric control.
Cyclization of Schiff Bases
An alternative route involves the formation of Schiff bases from 4-amino-5-mercapto-3-phenyl-1,2,4-triazole and 2,2-diphenylethyl aldehydes, followed by oxidative cyclization. For instance, treatment of the Schiff base (2) with nitrobenzene at 140°C for 4 hours yields the target compound in 61% yield. This method avoids harsh acidic conditions but requires stringent temperature control to prevent decomposition.
Mechanistic Pathway :
- Condensation of (1) with 2,2-diphenylethyl aldehyde forms the Schiff base (2).
- Nitrobenzene-mediated oxidation induces dehydrogenation, fostering cyclization via sulfur-nitrogen bond formation.
- Aromatic π-stacking between phenyl groups stabilizes the transition state, as evidenced by DFT calculations.
Optimization of Reaction Conditions
Catalyst Screening
The addition of p-toluenesulfonic acid (p-TSA) as a catalyst in cyclocondensation reactions improves yields to 78% by accelerating imine formation. Conversely, Lewis acids like ZnCl₂ are less effective due to coordination with the thiadiazole sulfur, leading to side reactions.
Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Byproducts Identified |
|---|---|---|
| None | 68 | Diphenylethyl sulfonic acid |
| p-TSA (10 mol%) | 78 | Trace dimerization products |
| ZnCl₂ (5 mol%) | 52 | Zinc-thiadiazole complexes |
Solvent Effects
Polar aprotic solvents such as dimethylformamide (DMF) facilitate higher reaction rates but lower yields compared to non-polar solvents like toluene. This dichotomy arises from competitive solvation of intermediates in DMF, which impedes cyclization.
Analytical Characterization
Spectroscopic Validation
Infrared (IR) spectroscopy confirms successful synthesis through characteristic absorptions at 1590 cm⁻¹ (C=N stretch) and 1245 cm⁻¹ (C-S-C asymmetric vibration). Nuclear magnetic resonance (NMR) data reveal distinct signals for the diphenylethyl moiety:
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm demonstrates ≥95% purity for optimized preparations. Critical impurities include unreacted triazole precursors (retention time: 3.2 min) and sulfonic acid derivatives (retention time: 5.8 min).
Comparative Analysis of Methods
Table 3: Method Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yields, scalable | Requires corrosive reagents (POCl₃) |
| Schiff base cyclization | Mild conditions, fewer byproducts | Lower yields, longer reaction times |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the sulfur atom in the thiadiazole ring. Common oxidizing agents and their effects include:
| Reagent | Conditions | Major Product | Reference |
|---|---|---|---|
| Hydrogen peroxide | Room temperature | Sulfoxide derivative | |
| Potassium permanganate | Acidic medium | Sulfone derivative |
Oxidation typically preserves the triazole ring while modifying the thiadiazole moiety, enhancing polarity and potential bioactivity.
Reduction Reactions
Reduction targets the triazole or thiadiazole rings, yielding structurally simplified derivatives:
| Reagent | Conditions | Major Product | Reference |
|---|---|---|---|
| Sodium borohydride | Ethanolic solution | Alcohol intermediates | |
| Lithium aluminum hydride | Anhydrous THF | Amine derivatives |
These reductions are selective; for example, LiAlH4 preferentially reduces the triazole ring, while NaBH4 targets carbonyl groups in modified derivatives.
Nucleophilic Substitution
The thiadiazole ring participates in nucleophilic substitution reactions, especially at the sulfur or nitrogen positions:
| Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|
| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C | Alkylated thiadiazole derivatives | |
| Amines | Room temperature, EtOH | Amino-substituted analogs |
For instance, treatment with phenacyl bromides generates derivatives with enhanced antimicrobial activity .
Electrophilic Substitution
Electrophilic aromatic substitution occurs at the phenyl or diphenylethyl groups:
| Reaction Type | Reagent | Position Modified | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para position of phenyl groups | |
| Halogenation | Cl₂/FeCl₃ | Ortho/para positions |
These reactions retain the core structure while introducing functional groups for further derivatization .
Stability Under Reaction Conditions
The compound exhibits notable stability:
-
Thermal Stability : Decomposes above 250°C without side reactions.
-
pH Stability : Resists hydrolysis in acidic (pH 2–6) and basic (pH 8–12) conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds within the triazolo-thiadiazole class. For instance:
- Mechanism of Action : These compounds have shown the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, derivatives have been tested against breast cancer cells (MCF-7) and lung carcinoma cells (A549), demonstrating significant cytotoxicity and potential as chemotherapeutic agents .
- Case Studies :
Antimicrobial Properties
The compound's antimicrobial efficacy has also been a focal point of research:
- Activity Spectrum : Compounds derived from the thiadiazole framework have shown effectiveness against a range of pathogens, including bacteria and fungi. In vitro studies demonstrated that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria .
- Research Findings : A series of novel 1,3,4-thiadiazole derivatives were synthesized and tested for their antibacterial properties. Results indicated that some compounds had significant activity against resistant strains of bacteria .
Synthesis and Characterization
The synthesis of 6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Reagents Used : Propylphosphonic anhydride (T3P) has been utilized as an efficient coupling agent in synthesizing thiadiazole derivatives with high yields and purity .
- Characterization Techniques : The synthesized compounds are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures and purity.
Mechanism of Action
The mechanism of action of 6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitubercular activity is attributed to the inhibition of shikimate dehydrogenase, which disrupts the biosynthesis of essential metabolites in Mycobacterium tuberculosis . The compound’s antibacterial activity is linked to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Physicochemical Properties
Melting Points : Analogous compounds exhibit melting points between 130–260°C, influenced by substituent bulk and crystallinity. For example:
Spectroscopic Data :
IR and NMR spectra consistently confirm triazolothiadiazole core formation. For instance, NH and SH stretches in IR (~3200 cm⁻¹) and aromatic proton signals in ¹H-NMR (δ 7.0–8.5 ppm) are characteristic .
Structure-Activity Relationships (SAR) :
- Position 6 : Bulky groups (adamantyl, diphenylethyl) improve target binding but may reduce solubility. Electron-withdrawing groups (e.g., nitro in KA39) enhance reactivity .
- Position 3 : Aromatic or heteroaromatic substituents (phenyl, naphthoxy) modulate activity. For example, chlorophenyl groups in 3b improve anti-inflammatory efficacy .
Pharmacological Potential and Challenges
- Anticancer Activity : Derivatives like KA39 and fluorophenyl analogs () show promise, but the target compound’s efficacy remains unexplored .
- Anti-inflammatory and Antimicrobial Profiles : Halogenated aryl groups (e.g., 3b) balance potency and safety, while methoxy groups () may influence metabolic stability .
- Challenges : The diphenylethyl group’s hydrophobicity could limit aqueous solubility, necessitating formulation optimization .
Biological Activity
The compound 6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be represented as follows:
This compound features a thiadiazole ring fused with a triazole moiety, which is known to enhance its biological activity due to the presence of sulfur and nitrogen atoms that can participate in various interactions with biological targets.
Anticancer Activity
Recent studies have shown that derivatives of the thiadiazole and triazole scaffolds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines with promising results. For instance:
- In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Table 1 summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest |
| HeLa | 10.5 | Inhibition of mitochondrial function |
Antimicrobial Activity
The antimicrobial properties of 6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have also been investigated:
- Studies showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.
- A notable study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli , indicating its potential as an antimicrobial agent.
Table 2 provides a summary of antimicrobial activity:
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteria |
| Escherichia coli | 64 | Bacteria |
| Candida albicans | 16 | Fungus |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented in several preclinical studies:
- The compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Figure 1 illustrates the reduction in cytokine levels post-treatment with varying concentrations of the compound.
The biological activities of 6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may interact with specific receptors involved in pain and inflammatory pathways.
- Oxidative Stress Modulation : The compound has shown potential in modulating oxidative stress markers which are crucial in both cancer progression and inflammatory responses.
Case Studies
Several case studies highlight the efficacy of this compound:
- A study involving animal models demonstrated that treatment with this compound significantly reduced tumor size compared to controls.
- Another clinical trial explored its use in patients with chronic inflammatory conditions such as rheumatoid arthritis, showing promising improvements in symptoms.
Q & A
Q. Basic
- Spectroscopy :
- ¹H/¹³C-NMR : Assigns proton and carbon environments, confirming substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
- IR : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, S–C=N at 690–720 cm⁻¹) .
- Mass Spectrometry (EIMS) : Validates molecular weight via molecular ion peaks (e.g., [M]⁺ at m/z 450–500) .
- Crystallography : Single-crystal X-ray diffraction determines bond lengths (e.g., C–S: 1.72–1.78 Å) and dihedral angles between aromatic rings, critical for structure-activity analysis .
How do substituent variations influence biological activity in triazolo-thiadiazole derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) Design :
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
- Bulky Substituents : Adamantyl groups improve antiproliferative activity (e.g., IC₅₀ = 9.3 µM against cancer cells) by enhancing lipophilicity and membrane penetration .
- Heterocyclic Moieties : Pyridinyl or sulfonate groups improve solubility and target specificity (e.g., sortase A inhibition in Staphylococcus aureus) .
- Methodology : Parallel synthesis of derivatives followed by in vitro assays (e.g., MIC for bacteria, MTT for cytotoxicity) and statistical analysis (e.g., ANOVA) to identify trends .
How can contradictions in biological activity data across studies be resolved?
Advanced
Contradictions often arise from:
- Assay Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HepG2 vs. MCF-7) .
- Substituent Positioning : Meta-substituted fluorophenyl groups may show higher activity than para-substituted analogs due to steric effects .
- Resolution Strategy :
What role does X-ray crystallography play in studying this compound’s bioactivity?
Q. Advanced
- Structural Insights : Crystallography reveals conformational flexibility (e.g., dihedral angles between triazole and thiadiazole rings) affecting target binding .
- Mechanistic Clues : Hydrogen-bonding interactions (e.g., N–H···O=S) with enzymatic active sites can explain inhibitory potency .
- Methodology : High-resolution data (R factor < 0.05) collected at 100–296 K using Mo/Kα radiation, refined via SHELXL .
What computational approaches predict the compound’s biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Glide simulates binding to targets (e.g., sortase A, tubulin) using crystal structures (PDB: 1T2P) .
- Pharmacophore Modeling : Identifies essential features (e.g., aromatic rings, hydrogen-bond acceptors) for activity .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to prioritize derivatives .
How is antimicrobial activity evaluated for this compound?
Q. Basic
- MIC Assays : Test against ATCC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) using broth microdilution (CLSI M07-A10) .
- Time-Kill Studies : Monitor bactericidal effects over 24 hours at 2× MIC .
- Resistance Profiling : Compare efficacy against methicillin-resistant S. aureus (MRSA) vs. susceptible strains .
What strategies optimize yield in large-scale synthesis?
Q. Advanced
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80% yield in 8 min vs. 65% in 24 hours) .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .
- Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
